molecular formula C10H15N3 B109217 1-(3-Methylpyridin-2-yl)piperazine CAS No. 104396-10-3

1-(3-Methylpyridin-2-yl)piperazine

Cat. No. B109217
M. Wt: 177.25 g/mol
InChI Key: VVBVRZMTWMATNG-UHFFFAOYSA-N
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Description

“1-(3-Methylpyridin-2-yl)piperazine” is a chemical compound with the CAS Number: 104396-10-3. It has a molecular weight of 177.25 and its IUPAC name is 1-(3-methyl-2-pyridinyl)piperazine . It is stored at a temperature of -20°C . The compound is available in liquid form .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylpyridin-2-yl)piperazine” is represented by the linear formula C10H15N3 . The InChI code for this compound is 1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 . The key for this InChI code is VVBVRZMTWMATNG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(3-Methylpyridin-2-yl)piperazine” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound is stored at a temperature of -20°C .

Scientific Research Applications

1. Antidepressant and Antianxiety Activities

A novel series of compounds including 1-(3-Methylpyridin-2-yl)piperazine derivatives were synthesized, exhibiting potential antidepressant and antianxiety activities. These compounds were tested using Porsolt’s behavioral despair and the plus maze methods, showing significant effects in reducing immobility times and anxiety in mice (Kumar et al., 2017).

2. Anti-proliferative Activities Against Cancer Cells

Certain derivatives of 1-(3-Methylpyridin-2-yl)piperazine have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines. Some compounds demonstrated better anti-proliferative activities than the control drug, curcumin, in tests on human breast cancer cells and embryonic kidney cells (Parveen et al., 2017).

3. Development of PET Radiotracers

Derivatives of 1-(3-Methylpyridin-2-yl)piperazine have been developed for potential use as positron emission tomography (PET) radiotracers in oncology. Modifications to reduce lipophilicity were made to enhance their utility in diagnostic applications (Abate et al., 2011).

4. Inhibitory Activities Against Bacterial Strains and Biofilm

Novel compounds containing 1-(3-Methylpyridin-2-yl)piperazine showed potent antibacterial efficacies and biofilm inhibition activities. These compounds exhibited significant inhibitory activity against various bacterial strains, including MRSA and VRE, and were more effective than the reference drug, Ciprofloxacin (Mekky & Sanad, 2020).

5. Anticancer Evaluation of Substituted Thiazoles with Piperazine

Piperazine derivatives, including those with 1-(3-Methylpyridin-2-yl)piperazine, were studied for their anticancer activity. These compounds showed promise in treating various cancers, with specific derivatives demonstrating significant efficacy in in vitro tests (Turov, 2020).

properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVRZMTWMATNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920622
Record name 1-(3-Methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-2-yl)piperazine

CAS RN

111960-11-3, 104396-10-3
Record name 1-(3-Methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methyl-2-pyridinyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 111960-11-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 2-bromo-3-methylpyridine (3.30 mL, 29.6 mmol) in n-butanol was added piperazine (25.0 g, 290 mmol) and the reaction heated to reflux for 3 days. The mixture was cooled and the solvent removed under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic phase was dried (sodium sulfate) and concentrated. The residue was purified by flash column chromatography on silica gel (elution with 15% methanol:dichloromethane) to provide the title compound as a yellow oil.
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25 g
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Synthesis routes and methods II

Procedure details

Reaction of the 2-chloro-3-methylpyridine with piperazine in a sealed bomb further using the procedure of Example 1 above resulted in a 50% yield of the desired IIIc product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org
NB Price - amp.chemicalbook.com
Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …
Number of citations: 0 amp.chemicalbook.com

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